molecular formula C19H17N3OS B11963910 1-Naphthaleneacetic acid, 2-((phenylamino)thioxomethyl)hydrazide CAS No. 31803-06-2

1-Naphthaleneacetic acid, 2-((phenylamino)thioxomethyl)hydrazide

Cat. No.: B11963910
CAS No.: 31803-06-2
M. Wt: 335.4 g/mol
InChI Key: XRSNDUPLOIMYGH-UHFFFAOYSA-N
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Description

1-Naphthaleneacetic acid, 2-((phenylamino)thioxomethyl)hydrazide is an organic compound that features a naphthalene ring substituted with an acetic acid group and a hydrazide moiety

Preparation Methods

The synthesis of 1-Naphthaleneacetic acid, 2-((phenylamino)thioxomethyl)hydrazide typically involves the reaction of 1-naphthaleneacetic acid with thiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow reactions and the use of industrial-grade solvents and catalysts.

Chemical Reactions Analysis

1-Naphthaleneacetic acid, 2-((phenylamino)thioxomethyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Naphthaleneacetic acid, 2-((phenylamino)thioxomethyl)hydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Naphthaleneacetic acid, 2-((phenylamino)thioxomethyl)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved in its action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-Naphthaleneacetic acid, 2-((phenylamino)thioxomethyl)hydrazide can be compared with other similar compounds, such as:

    1-Naphthaleneacetic acid: This compound lacks the hydrazide moiety and has different chemical properties and applications.

    2-Naphthaleneacetic acid: The position of the acetic acid group on the naphthalene ring differs, leading to variations in reactivity and biological activity.

    Phenylhydrazine derivatives: These compounds share the hydrazide moiety but have different substituents on the aromatic ring, affecting their chemical behavior and applications.

Properties

CAS No.

31803-06-2

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

1-[(2-naphthalen-1-ylacetyl)amino]-3-phenylthiourea

InChI

InChI=1S/C19H17N3OS/c23-18(21-22-19(24)20-16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H,21,23)(H2,20,22,24)

InChI Key

XRSNDUPLOIMYGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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